
1-Benzyl-4-(nitromethyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(nitromethyl)piperidin-4-ol is a piperidine derivative characterized by a benzyl group at the N1 position and a nitromethyl substituent at the C4 hydroxylated position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications influencing pharmacokinetic properties and target selectivity.
Preparation Methods
The synthesis of 1-Benzyl-4-(nitromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
Addition of the Nitromethyl Group: The nitromethyl group is added through nitration reactions, often using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and catalytic processes .
Chemical Reactions Analysis
1-Benzyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
Pharmaceutical Development
1-Benzyl-4-(nitromethyl)piperidin-4-ol has shown potential as a candidate for pharmaceutical development, particularly in the following areas:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant properties by interacting with neurotransmitter systems, although detailed pharmacokinetic and pharmacodynamic profiles are still needed to confirm these effects.
- Neuropharmacology : Its structure suggests potential interactions with various receptors involved in neurological disorders, making it a candidate for further exploration in treating conditions such as anxiety and depression.
The compound's biological activities are primarily attributed to the nitromethyl group, which can undergo various chemical reactions:
- Receptor Binding Studies : Initial interaction studies indicate that this compound may bind to neurotransmitter receptors, impacting serotonin and dopamine pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Mechanisms of Action : The compound may act on specific molecular targets within the central nervous system, influencing signaling pathways relevant to mood regulation and cognitive function.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : The initial step involves creating the piperidine framework through cyclization reactions.
- Substitution Reactions : The introduction of the benzyl and nitromethyl groups occurs via nucleophilic substitution methods, requiring careful control of reaction conditions to achieve high yields and purity.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(nitromethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The nitromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents at the C4 and N1 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Piperidin-4-ol Derivatives
Pharmacokinetic and Physicochemical Properties
- Bioavailability : Compounds like RB-005 exhibit high selectivity due to lipophilic substituents (e.g., octylphenethyl), whereas polar groups like nitromethyl may reduce membrane permeability .
- Stability : Nitro groups can undergo metabolic reduction, contrasting with stable trifluoromethyl or aryl substituents .
Biological Activity
1-Benzyl-4-(nitromethyl)piperidin-4-ol is a compound of interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological systems, drawing from diverse sources.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a benzyl group and a nitromethyl substituent. Its molecular formula is with an approximate molecular weight of 250.298 g/mol. The presence of the nitromethyl group suggests potential reactivity and interaction with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, which may include:
- Neurotransmitter Modulation : Initial findings suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antiviral Activity : Related compounds in the piperidine class have shown promise as inhibitors of viral infections, particularly influenza virus, indicating that this compound may share similar properties .
- Cellular Effects : The compound has been observed to influence cellular processes such as signaling pathways and gene expression, which could be relevant for therapeutic applications .
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological changes.
- Chemical Reactivity : The nitromethyl group can undergo various chemical reactions that may enhance its interaction with biological targets .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
- Substitution Reactions : The introduction of the benzyl and nitromethyl groups occurs via nucleophilic substitution or other coupling methods.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity and yield.
Comparative Analysis
To better understand the potential of this compound, it is helpful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Benzyl-4-methylpiperidin-4-ol | Lacks nitro group; different biological activity | |
1-Benzyl-4-trifluoromethyl-piperidin-4-ol | Unique electronic properties | |
1-Benzyl-4-hydroxypiperidine | Hydroxyl substitution; differing reactivity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-(nitromethyl)piperidin-4-ol, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzylpiperidine derivatives. For example, nitromethylation can be achieved via nitroalkane addition under anhydrous conditions, followed by purification using column chromatography. Key steps include refluxing under inert gas (e.g., argon) to prevent oxidation and using catalysts like oxalic acid for intermediate stabilization. Reaction yields are sensitive to temperature control (e.g., 7 mm Hg for distillation) and stoichiometric ratios, as demonstrated in analogous piperidine syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperidine ring, such as distinguishing benzyl and nitromethyl groups. Gas Chromatography-Mass Spectrometry (GC/MS) helps verify molecular weight (e.g., observed m/z 380 in related compounds) and purity. Cross-referencing with databases like NIST ensures accuracy in identifying fragmentation patterns .
Q. What are the key stability considerations for storing and handling this compound to prevent decomposition?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at low temperatures (-20°C) to minimize hydrolysis of the nitromethyl group. Avoid exposure to moisture and strong acids/bases, as the piperidine ring may undergo ring-opening reactions. Safety protocols include using fume hoods and protective gloves, as recommended for structurally similar amines .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of the nitromethyl group in this compound under various experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution around the nitromethyl group to predict nucleophilic or electrophilic behavior. Software like Gaussian or ORCA can simulate reaction pathways, such as nitro-to-amine reduction, by calculating activation energies. Virtual screening can also optimize solvent systems (e.g., polar aprotic vs. protic) to enhance reaction efficiency .
Q. What strategies can resolve discrepancies in reaction yields when scaling up the synthesis of this compound from laboratory to pilot-scale?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor real-time reaction progress during scale-up. Adjustments to mixing efficiency (e.g., impeller design) and heat transfer (jacketed reactors) are critical. Fractional factorial design experiments can identify variables (e.g., catalyst loading, temperature gradients) that disproportionately affect yields .
Properties
IUPAC Name |
1-benzyl-4-(nitromethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYZEIFJNHYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678055 | |
Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-89-7 | |
Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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